

1H NMR and 13C NMR of 4-Bromo-6-nitro-1H-indole

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Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

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In-depth Technical Guide: 1H and 13C NMR of 4-Bromo-6-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular structure of **4-Bromo-6-nitro-1H-indole** through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of its 1H and 13C NMR spectra, supported by experimental protocols and structural diagrams.

Introduction

4-Bromo-6-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This technical guide presents a comprehensive overview of the 1H and 13C NMR data for **4-Bromo-6-nitro-1H-indole**.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for **4-Bromo-6-nitro-1H-indole** are crucial for the assignment of NMR signals.

Caption: Molecular structure of **4-Bromo-6-nitro-1H-indole** with atom numbering.

Quantitative NMR Data

A thorough search of available scientific literature and spectral databases did not yield specific experimental ¹H and ¹³C NMR data (chemical shifts, coupling constants) for **4-Bromo-6-nitro-1H-indole**. The following tables are therefore presented as a template for expected data based on the analysis of structurally similar indole derivatives. The actual experimental values should be populated upon acquisition.

Table 1: Predicted ¹H NMR Data for **4-Bromo-6-nitro-1H-indole**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1 (N-H)	> 10.0	br s	-	1H
H2	7.5 - 7.8	t	$J \approx 2.5-3.0$	1H
H3	6.7 - 7.0	dd	$J \approx 2.5-3.0, 1.0-1.5$	1H
H5	8.0 - 8.3	d	$J \approx 1.5-2.0$	1H
H7	7.8 - 8.1	d	$J \approx 1.5-2.0$	1H

Predicted data is based on general indole chemistry and the expected electronic effects of the bromo and nitro substituents. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for **4-Bromo-6-nitro-1H-indole**

Carbon	Chemical Shift (δ , ppm)
C2	125 - 130
C3	100 - 105
C3a	128 - 132
C4	110 - 115
C5	118 - 122
C6	140 - 145
C7	115 - 120
C7a	135 - 140

Predicted data is based on the analysis of substituted indoles. The solvent is assumed to be DMSO-d₆.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of indole derivatives, which would be applicable to **4-Bromo-6-nitro-1H-indole**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **4-Bromo-6-nitro-1H-indole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Instrument Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

3. ^1H NMR Acquisition Parameters:

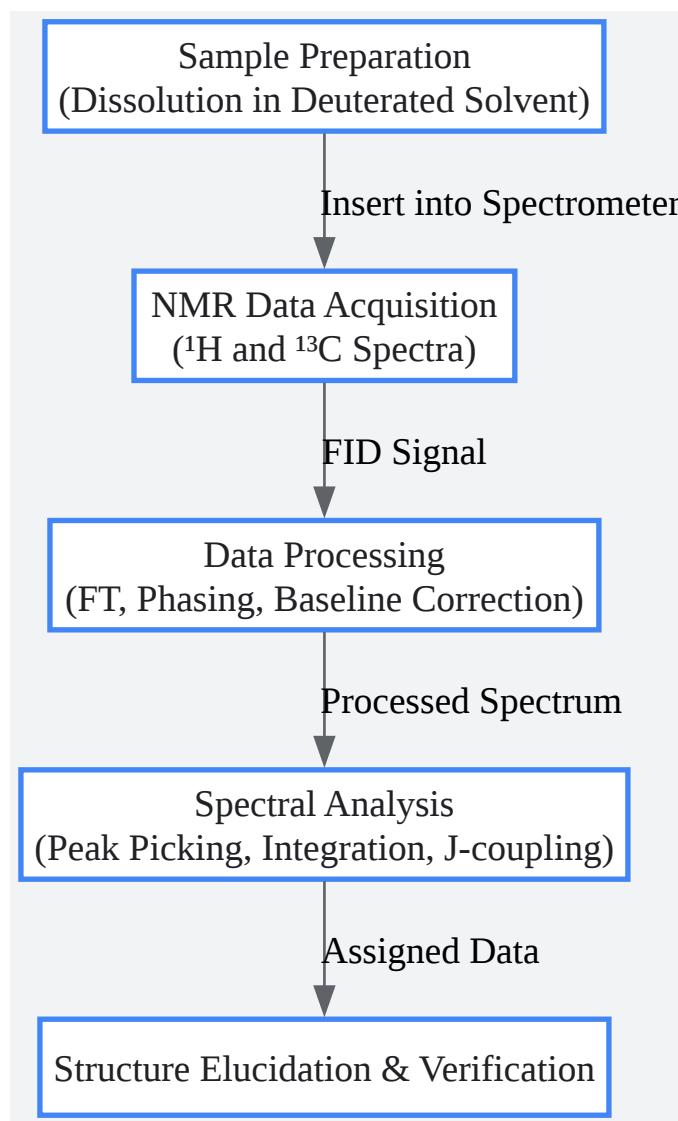
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
- Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

- The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.



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Caption: Generalized workflow for NMR analysis.

Interpretation of Predicted Spectra

¹H NMR Spectrum:

- The N-H proton (H1) is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm) due to its acidic nature and hydrogen bonding.
- The protons on the pyrrole ring, H2 and H3, will likely show characteristic couplings to each other. H2 is expected to be a triplet due to coupling with H1 and H3, while H3 would be a doublet of doublets.
- The protons on the benzene ring, H5 and H7, are expected to appear as doublets due to meta-coupling, which is typically small (1.5-2.0 Hz). The electron-withdrawing nitro group at C6 will significantly deshield the adjacent protons H5 and H7, shifting them downfield. The bromine at C4 will also influence the chemical shifts of the aromatic protons.

¹³C NMR Spectrum:

- The carbon atoms directly attached to the electronegative nitrogen, bromine, and the nitro group will have their chemical shifts significantly affected.
- C6, bonded to the nitro group, is expected to be the most downfield signal in the aromatic region.
- C4, bonded to the bromine, will also be shifted downfield, though typically less than a carbon attached to a nitro group.
- The carbons of the pyrrole ring, C2 and C3, will have characteristic chemical shifts, with C2 generally being more downfield than C3.
- The quaternary carbons (C3a, C4, C6, C7a) will typically show weaker signals compared to the protonated carbons.

Conclusion

While specific experimental NMR data for **4-Bromo-6-nitro-1H-indole** is not readily available in the public domain, this guide provides a comprehensive framework for its acquisition and interpretation. The predicted chemical shifts and coupling patterns, based on established principles of NMR spectroscopy and data from analogous compounds, offer a reliable starting

point for researchers. The detailed experimental protocol outlines the necessary steps to obtain high-quality NMR spectra, which are essential for the definitive structural confirmation of this important heterocyclic compound. The provided diagrams and tables are designed to facilitate a clear understanding and documentation of the NMR data once it is acquired.

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